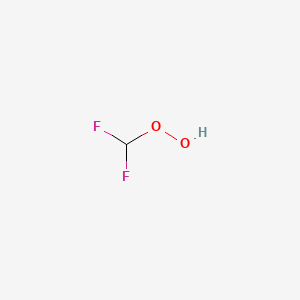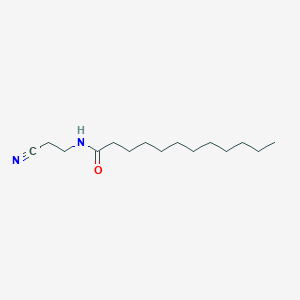
Dodecanamide, N-(2-cyanoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanamide, N-(2-cyanoethyl)-: is an organic compound with the molecular formula C15H28N2O It is a derivative of dodecanamide, where the amide nitrogen is substituted with a 2-cyanoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecanamide, N-(2-cyanoethyl)- can be synthesized through the reaction of dodecanamide with 2-chloroacetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
Dodecanamide+2-chloroacetonitrile→Dodecanamide, N-(2-cyanoethyl)-+HCl
Industrial Production Methods: Industrial production of Dodecanamide, N-(2-cyanoethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Dodecanamide, N-(2-cyanoethyl)- can undergo nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis Reactions: The compound can undergo hydrolysis under acidic or basic conditions to yield dodecanamide and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, dimethylformamide.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products Formed:
Substitution: Various substituted dodecanamides.
Reduction: Dodecanamide, N-(2-aminoethyl)-.
Hydrolysis: Dodecanamide and acetic acid.
Aplicaciones Científicas De Investigación
Chemistry: Dodecanamide, N-(2-cyanoethyl)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It is investigated for its interactions with enzymes and receptors.
Medicine: Dodecanamide, N-(2-cyanoethyl)- is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Dodecanamide, N-(2-cyanoethyl)- involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function.
Comparación Con Compuestos Similares
Dodecanamide, N-(2-hydroxyethyl)-: This compound has a hydroxyethyl group instead of a cyanoethyl group, leading to different chemical properties and applications.
Dodecanamide, N-(2-aminoethyl)-: The aminoethyl derivative is more reactive and can participate in a wider range of chemical reactions.
Dodecanamide, N-(2-methoxyethyl)-: This compound has a methoxyethyl group, which affects its solubility and reactivity.
Uniqueness: Dodecanamide, N-(2-cyanoethyl)- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
164394-80-3 |
|---|---|
Fórmula molecular |
C15H28N2O |
Peso molecular |
252.40 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)dodecanamide |
InChI |
InChI=1S/C15H28N2O/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16/h2-12,14H2,1H3,(H,17,18) |
Clave InChI |
KKYWYBUZCZPDQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


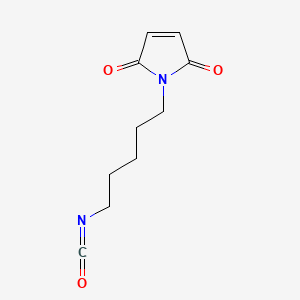

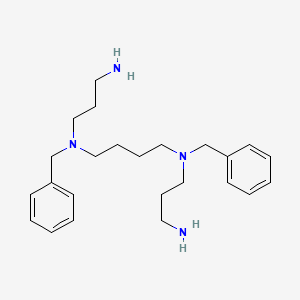
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
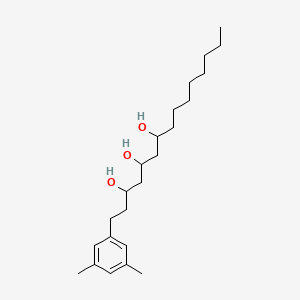
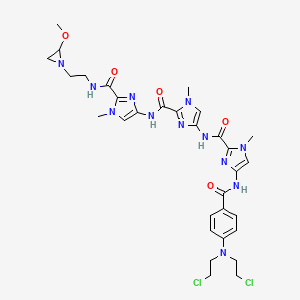
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
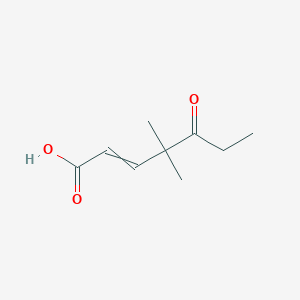

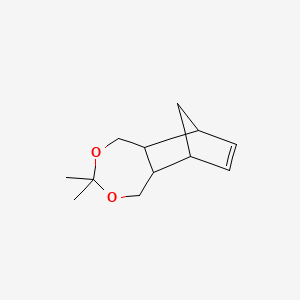
![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
